4,6-dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine
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Description
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available substances, to obtain the desired compound. The synthesis route depends on the functional groups present in the compound.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can provide clues about its functional groups and structure.Physical And Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, and stability. These properties can provide information about the compound’s purity and suitability for certain applications.Safety And Hazards
Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for safe handling and storage.
Future Directions
This could involve exploring new synthesis routes, finding new applications for the compound, or conducting further studies to fully understand its properties and interactions.
Please note that the above is a general approach and the specific methods and techniques used can vary depending on the nature of the compound and the available resources. If you have more specific information about the compound or a specific aspect of the analysis, I may be able to provide more detailed information.
properties
IUPAC Name |
4,6-dimethyl-2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-7-3-8(2)16-10(15-7)18-9-4-17(5-9)6-11(12,13)14/h3,9H,4-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADCBXOYEYZKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CN(C2)CC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine |
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